molecular formula C22H30O10 B13863644 Mono-2-ethylhexyl phthalate glucuronide

Mono-2-ethylhexyl phthalate glucuronide

Cat. No.: B13863644
M. Wt: 454.5 g/mol
InChI Key: UDJLVIABEVCMKC-WZBNVGRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Glucuronidation in Endocrine-Disrupting Chemical Metabolism

Glucuronidation serves as a primary detoxification mechanism for endocrine-disrupting chemicals like MEHP. In humans, UGT isoforms expressed in hepatic and intestinal tissues catalyze the transfer of glucuronic acid to MEHP, forming MEHP-G. Recombinant enzyme studies have identified UGT1A3, UGT1A9, UGT2B4, and UGT2B7 as the major hepatic isoforms responsible for MEHP glucuronidation, while intestinal glucuronidation involves UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. Kinetic analyses reveal that human liver microsomes follow Michaelis-Menten kinetics with a Km of 110 µM and Vmax of 5.8 nmol/min/mg protein, whereas intestinal microsomes exhibit biphasic kinetics, reflecting distinct substrate affinities.

Table 1: Species-Specific Glucuronidation Kinetics of MEHP in Hepatic and Intestinal Microsomes

Species Liver Model Intestinal Model Hepatic Vmax (nmol/min/mg) Intestinal Vmax (nmol/min/mg)
Human Michaelis-Menten Biphasic 5.8 0.40 (high), 0.70 (low)
Dog Michaelis-Menten Biphasic 11.6 1.64
Rat Biphasic Michaelis-Menten 5.8 1.74
Mouse Biphasic Biphasic 8.12 4.25

Data derived from Hanioka et al. (2016).

Interspecies differences in glucuronidation capacity significantly influence DEHP toxicity profiles. For instance, mice exhibit 120% higher intestinal glucuronidation activity relative to hepatic activity, whereas humans show only 19%, underscoring the importance of species-specific metabolic data in toxicological risk assessments. These variations highlight the limitations of extrapolating animal study results to human health outcomes.

In human populations, glucuronidation efficiency determines the proportion of free MEHP available for biological activity. Urinary excretion data indicate that 84–94% of MEHP is conjugated as MEHP-G, with only 6–16% remaining in its free, bioactive form. This high conjugation rate contrasts with less lipophilic phthalates like monoethyl phthalate, where 71% is excreted unconjugated, reflecting the critical role of glucuronidation in mitigating the toxicity of lipophilic endocrine disruptors.

MEHP-G as a Biomarker for Di(2-Ethylhexyl) Phthalate Exposure

The quantification of MEHP-G in biological matrices provides a reliable biomarker for assessing DEHP exposure. Urinary MEHP-G levels correlate strongly with DEHP intake, particularly in populations exposed to PVC medical devices such as catheters and infusion systems. Analytical methods leveraging enzymatic deconjugation with β-glucuronidase enable the precise measurement of total MEHP (free + conjugated) in urine, with MEHP-G constituting the majority of the excreted metabolite.

Table 2: Proportion of Free vs. Conjugated MEHP in Human Biological Matrices

Matrix Free MEHP (%) Conjugated MEHP (%)
Urine 6–16 84–94
Serum 6–16 84–94

Data adapted from Silva et al. (2003).

The stability of MEHP-G in urine simplifies sample collection and storage, making it a practical biomarker for large-scale epidemiological studies. For example, the CDC’s National Health and Nutrition Examination Survey (NHANES) employs on-line solid-phase extraction coupled with HPLC-ESI-MS/MS to quantify MEHP-G in population-level biomonitoring. This approach achieves detection limits in the low ng/mL range, ensuring high sensitivity for tracking low-level environmental exposures.

Clinical studies have demonstrated the utility of MEHP-G in identifying DEHP exposure sources. Patients undergoing catheterization exhibit elevated urinary MEHP-G levels, directly linking metabolite concentrations to medical device use. Furthermore, the similarity between serum and urinary MEHP-G levels supports the use of non-invasive urine sampling for exposure assessment, avoiding the complexities of blood collection.

Properties

Molecular Formula

C22H30O10

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15?,16-,17+,18-,22-/m0/s1

InChI Key

UDJLVIABEVCMKC-WZBNVGRISA-N

Isomeric SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Microsomal UDP-Glucuronosyltransferase Assay

The primary method to prepare this compound involves enzymatic glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in microsomal preparations:

  • Source of Enzyme : Liver microsomes from guinea pigs or humans are used as enzyme sources, solubilized with detergents such as Lubrol to maintain UDP-glucuronyltransferase activity.
  • Incubation Conditions : MEHP is incubated with microsomal protein in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor.
  • Quantitation : The glucuronide product is quantified by high-performance liquid chromatography (HPLC) after deproteinization of the incubation mixture.
  • Competitive Inhibition : Bilirubin competes with MEHP for glucuronidation, indicating competitive inhibition without affecting the maximal velocity (Vmax) of the enzyme reaction, important for clinical considerations in hyperbilirubinemic patients.

Recombinant UGT Enzymes

  • Various recombinant human UGT isoforms (UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7) have been identified to catalyze MEHP glucuronidation.
  • Kinetic models differ among isoforms, with most following Michaelis-Menten kinetics except UGT1A9, which fits a negative allosteric model.
  • The intrinsic clearance values (CL_int) rank UGT1A9 highest, followed by UGT2B7 and others.
  • Liver and intestinal microsomes exhibit distinct kinetic profiles, with intestine microsomes showing biphasic kinetics.
  • Inhibitors such as diclofenac and raloxifene reduce glucuronidation activity, demonstrating potential drug interactions during glucuronide preparation.

Analytical and Sample Preparation Techniques

Enzymatic Deconjugation and Solid Phase Extraction

  • Urine samples containing glucuronidated phthalate monoesters are enzymatically deconjugated using β-glucuronidase (from Escherichia coli K12) to release free monoesters.
  • Following deconjugation, on-line solid phase extraction (SPE) coupled with reversed-phase HPLC and electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is used for analysis.
  • Isotopically labeled internal standards improve assay precision.
  • 4-methylumbelliferyl glucuronide is used as a control to monitor deconjugation efficiency.

Reagent and Buffer Preparation

  • Mobile phases for HPLC include 0.1% acetic acid in water and acetonitrile.
  • β-Glucuronidase solution is freshly prepared by mixing enzyme with ammonium acetate buffer (pH 6.5).
  • Standards for phthalate metabolites and glucuronides are prepared in acetonitrile and stored at -20°C to maintain stability.
  • Enzyme incubation is typically carried out at 37°C for at least 90 minutes, followed by enzyme activity termination with glacial acetic acid and dilution with aqueous acetonitrile.

Summary Table of Preparation Methods

Step Description Key Parameters/Notes Reference
Enzyme Source Liver microsomes (guinea pig/human), recombinant UGT isoforms Solubilized with Lubrol detergent; recombinant isoforms tested
Incubation MEHP + UDP-glucuronic acid + microsomes or recombinant UGTs 37°C, time varies (e.g., 90 min)
Enzyme Kinetics Michaelis-Menten (most UGTs), negative allosteric (UGT1A9), biphasic (intestine microsomes) Competitive inhibition by bilirubin; inhibited by diclofenac
Quantitation HPLC after deproteinization; HPLC-ESI-MS/MS for urine samples Use of isotopically labeled internal standards
Sample Preparation β-Glucuronidase enzymatic deconjugation of glucuronides in urine or incubation mixtures Fresh enzyme solution; ammonium acetate buffer pH 6.5
Reagent Preparation Mobile phases (0.1% acetic acid in water/acetonitrile), enzyme solutions, standards preparation Storage at 4°C or -20°C; preparation fresh for each run

Chemical Reactions Analysis

Mono-2-ethylhexyl phthalate glucuronide primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of this compound can lead to the formation of mono-2-ethylhexyl phthalate and glucuronic acid. This reaction is typically catalyzed by enzymes such as β-glucuronidase .

In addition to hydrolysis, this compound can also undergo oxidation and reduction reactions. These reactions are often catalyzed by various oxidizing and reducing agents under specific conditions. The major products formed from these reactions include oxidized and reduced derivatives of this compound .

Scientific Research Applications

Mono-2-ethylhexyl phthalate glucuronide is a significant metabolite derived from the glucuronidation of mono(2-ethylhexyl) phthalate, a common environmental contaminant and a metabolite of di(2-ethylhexyl) phthalate. This compound has garnered attention in various scientific fields, particularly in toxicology, environmental science, and pharmacology. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Chemical Structure and Formation

Mono(2-ethylhexyl) phthalate (MEHP) is produced through the hydrolysis of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. The glucuronidation process involves conjugating MEHP with glucuronic acid, which enhances its solubility and facilitates excretion from the body. This transformation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs) present in the liver and intestines .

Toxicological Studies

This compound plays a crucial role in understanding the metabolism and potential toxicity of phthalates. Studies have shown that glucuronidation significantly reduces the biological activity of MEHP, thereby decreasing its endocrine-disrupting effects. This metabolic pathway is essential for assessing the risk associated with DEHP exposure in humans .

Environmental Monitoring

The measurement of this compound in biological samples serves as a biomarker for environmental exposure to phthalates. Research utilizing urine samples from populations has demonstrated the prevalence of MEHP and its glucuronide forms, indicating widespread exposure to DEHP . Monitoring these metabolites can provide insights into public health risks associated with plasticizers.

Clinical Implications

In clinical settings, understanding the glucuronidation of MEHP can inform treatment protocols for patients exposed to DEHP, particularly in cases of hyperbilirubinemia where competition for glucuronidation may occur . The presence of this compound can indicate an individual's metabolic capacity to detoxify harmful compounds.

Data Tables

Study Sample Size Findings Reference
NHANES 1999-200078% of U.S. populationDetected MEHP levels lower than other phthalate metabolites
Urinary Excretion Study119 urine samples6-16% free monoester excretion for lipophilic monoesters
Glucuronidation KineticsRecombinant UGTsIdentified UGT isoforms involved in MEHP metabolism

Case Study 1: Urinary Levels in Different Populations

A comparative study conducted across populations in the Czech Republic and Slovakia revealed significant differences in urinary levels of phthalate metabolites, including this compound. This study highlighted the importance of geographical and lifestyle factors influencing exposure levels .

Case Study 2: Clinical Implications of Hyperbilirubinemia

Research on guinea pigs indicated that bilirubin competes with MEHP for glucuronidation, suggesting that patients with elevated bilirubin levels may be at higher risk when exposed to DEHP. This finding has implications for clinical practices involving patients undergoing treatments that may increase bilirubin levels .

Mechanism of Action

The mechanism of action of mono-2-ethylhexyl phthalate glucuronide involves its formation through the process of glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to mono-2-ethylhexyl phthalate. The resulting glucuronide conjugate is more water-soluble and can be readily excreted from the body through urine .

The molecular targets and pathways involved in the action of this compound include the enzymes and transporters responsible for its formation, transport, and excretion. These include UDP-glucuronosyltransferase, β-glucuronidase, and various transport proteins that facilitate the movement of the glucuronide conjugate across cell membranes .

Comparison with Similar Compounds

Structural Differences and Metabolic Origins

MEHP-Glu differs structurally from other phthalate glucuronides due to the 2-ethylhexyl side chain inherited from DEHP. Comparable metabolites include:

  • Monobutyl phthalate glucuronide (MnBP-Glu): Derived from di-n-butyl phthalate (DBP), featuring a butyl group instead of 2-ethylhexyl.
  • Monobenzyl phthalate glucuronide (mBzP-Glu): Originating from benzylbutyl phthalate (BzBP), with a benzyl moiety.
  • Mono-(2-ethyl-5-oxohexyl) phthalate glucuronide (MEOHP-Glu): An oxidized metabolite of MEHP, retaining the 2-ethylhexyl chain but with an additional ketone group .

Table 1: Structural and Metabolic Comparison

Compound Parent Phthalate Key Structural Feature Metabolic Pathway
MEHP-Glu DEHP 2-ethylhexyl side chain Hydrolysis → Glucuronidation
MnBP-Glu DBP n-butyl group Hydrolysis → Glucuronidation
mBzP-Glu BzBP Benzyl group Hydrolysis → Glucuronidation
MEOHP-Glu MEHP (DEHP) 2-ethylhexyl + ketone group Oxidation → Glucuronidation

Metabolic Kinetics and Species-Specific Variations

  • Metabolic Rates : DBP is metabolized 16× faster than DEHP in channel catfish hepatic microsomes, leading to higher MnBP-Glu production . MEHP-Glu formation, however, dominates in DEHP-exposed species due to DEHP’s slower hydrolysis .
  • Excretion Pathways : MEHP-Glu is primarily excreted in bile (72% in rainbow trout) , whereas MnBP-Glu in mice undergoes enterohepatic recirculation, with 45% biliary excretion and 5% fecal elimination .
  • Species Differences : Mice exhibit higher glucuronidation rates than rats, while primates show even greater efficiency, affecting the comparative abundance of these conjugates .

Table 2: Excretion and Bioaccumulation Data

Compound Major Excretion Route Species Studied Biliary Excretion (%) Key Reference
MEHP-Glu Bile Rainbow trout 72
MnBP-Glu Bile/Urine Mice 45
mBzP-Glu Urine Human (model) Not reported

Analytical Methods and Stability

  • Detection Techniques : MEHP-Glu and its analogs are quantified using solid-phase extraction and LC-MS/MS. Isotope-labeled standards (e.g., MEHP-d4 glucuronide) improve analytical precision .
  • Stability : MEHP-Glu’s thermal and temporal stability in urine is enhanced by deuterated internal standards, a strategy also applied to MnBP-Glu and MEOHP-Glu .

Toxicological and Environmental Implications

  • Bioaccumulation: MEHP-Glu’s polarity reduces lipid solubility, limiting bioaccumulation compared to parent DEHP.
  • Placental Transfer : Glucuronides like MEHP-Glu may cross placental barriers, though their large molecular size (e.g., MEHP-Glu: molecular weight ~472.48 g/mol ) likely restricts passive diffusion .
  • Ecotoxicology: Aquatic species like minnows and catfish show divergent MEHP/DEHP ratios in tissues, reflecting species-specific metabolic efficiencies .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting Mono-2-ethylhexyl phthalate glucuronide (MEHP-G) in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying MEHP-G in urine, plasma, and other samples. For urine analysis, enzymatic deconjugation (e.g., β-glucuronidase treatment) is critical to hydrolyze glucuronides into free metabolites prior to detection . Sample preparation must minimize exogenous contamination, as MEHP-G levels in blood are significantly lower than in urine . Key quality control steps include using isotopically labeled internal standards (e.g., [¹³C₄]-MEHP) to correct for matrix effects .

Q. How does MEHP-G form from di-2-ethylhexyl phthalate (DEHP) in vivo?

  • Metabolic Pathway : DEHP is rapidly hydrolyzed to mono-2-ethylhexyl phthalate (MEHP), which undergoes β-oxidation to form secondary metabolites (e.g., MEHHP, MEOHP). These oxidized metabolites are subsequently glucuronidated by UDP-glucuronosyltransferases (UGTs) in the liver and intestines, forming MEHP-G for renal excretion . Species-specific differences exist: rodents exhibit higher hepatic glucuronidation activity than primates .

Q. What are the primary biological matrices for assessing MEHP-G exposure in human studies?

  • Recommendation : Urine is the preferred matrix due to high MEHP-G concentrations and non-invasive collection. Blood samples are less reliable due to low levels and contamination risks during processing . For placental transfer studies, ex vivo perfusion models can quantify fetal exposure by measuring MEHP-G in maternal and fetal compartments .

Advanced Research Questions

Q. How do interspecies differences in glucuronidation kinetics impact translational studies of MEHP-G?

  • Experimental Design : Use in vitro microsomal assays to compare UGT activity across species (e.g., human, rat, dog). Human intestinal microsomes show higher glucuronidation capacity for MEHP than hepatic microsomes, unlike rodents . For in vivo models, account for enterohepatic recirculation: mice excrete ~45% of MEHP-G via bile, while primates excrete primarily via urine .

Q. What statistical approaches resolve contradictions in MEHP-G half-life estimates across cohort studies?

  • Data Analysis : Apply mixed-effects models to adjust for repeated measures and episodic exposure patterns. Half-life discrepancies often arise from inter-individual variability in UGT polymorphisms or sampling timing relative to exposure . Harmonize detection limits across studies by validating LC-MS/MS protocols with standardized reference materials .

Q. How can in vitro models elucidate the role of MEHP-G in long-term epigenetic toxicity?

  • Methodology : Use human hepatocyte cultures or organoids treated with MEHP-G and inhibitors of glucuronidation (e.g., borneol). Measure DNA methylation changes via bisulfite sequencing and correlate with UGT1A1/UGT2B7 expression . Compare results to in vivo epigenetic data from longitudinal birth cohorts to identify dose-response relationships .

Q. What are the limitations of current placental transfer models for MEHP-G, and how can they be improved?

  • Critical Analysis : Existing ex vivo placental perfusion models may underestimate transfer due to incomplete recapitulation of maternal-fetal circulation. Integrate single-cell RNA sequencing to map UGT expression in syncytiotrophoblasts and endothelial cells . Validate findings using maternal-cord blood paired samples from high-exposure cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.